Mephenesin carbamate

Description

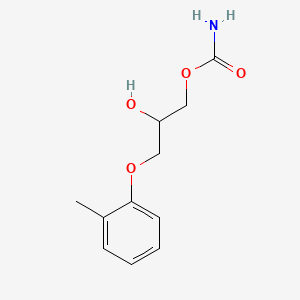

Structure

2D Structure

Properties

IUPAC Name |

[2-hydroxy-3-(2-methylphenoxy)propyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-8-4-2-3-5-10(8)15-6-9(13)7-16-11(12)14/h2-5,9,13H,6-7H2,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPAJLYSLFNDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023823 | |

| Record name | 2-Hydroxy-3-(o-tolyloxy)propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-06-2 | |

| Record name | 1,2-Propanediol, 3-(2-methylphenoxy)-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mephenesin carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mephenesin carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-(o-tolyloxy)propyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(o-tolyloxy)propyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPHENESIN CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAD6SXB23N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Mephenesin Carbamate

Established Synthetic Pathways for Mephenesin (B1676209) Carbamate (B1207046)

The primary route for synthesizing mephenesin carbamate avoids the use of hazardous reagents like phosgene (B1210022), which was a component of older methods for creating similar carbonates. google.com The modern, established pathway is a two-step process that begins with mephenesin (3-(o-tolyloxy)-1,2-propanediol).

In the first step, mephenesin is reacted with a carbonic acid ester, such as ethylene (B1197577) carbonate or propylene (B89431) carbonate, to form an intermediate, mephenesin carbonate (3-o-toloxy-1,2-propanediol 1,2-carbonate). google.com This reaction is a transesterification. The second step involves the aminolysis of the purified mephenesin carbonate. The carbonate intermediate is treated with ammonia (B1221849), typically in an aqueous solution, which opens the cyclic carbonate ring to form the final product, this compound. google.com This process can yield this compound hemihydrate, which can be converted to the anhydrous form if desired by heating under reduced pressure. google.com

Reaction Mechanisms and Catalysis in this compound Synthesis

The synthesis of this compound proceeds through two key mechanistic stages.

Stage 1: Transesterification to Mephenesin Carbonate The initial reaction involves the transesterification of a carbonic acid ester with mephenesin. This reaction is facilitated by a basic condensation catalyst. google.com The catalyst, typically a mild base like sodium bicarbonate, sodium methylate, or a sodium hydroxide (B78521) solution, deprotonates the hydroxyl group of mephenesin, increasing its nucleophilicity. google.com The resulting alkoxide then attacks the carbonyl carbon of the carbonic acid ester (e.g., ethylene carbonate). This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating a glycol (like ethylene glycol) and forming the cyclic mephenesin carbonate. google.com This method is advantageous as it circumvents the use of highly toxic phosgene gas and the associated hydrogen chloride by-product, which would necessitate an acid-acceptor to achieve good yields. google.com

Stage 2: Aminolysis to this compound The second stage is the conversion of the mephenesin carbonate to this compound via reaction with ammonia. google.com This is a nucleophilic acyl substitution reaction. The ammonia molecule attacks one of the carbonyl carbons of the cyclic carbonate. This ring-opening reaction forms the carbamate functional group. The reaction is effectively carried out using concentrated aqueous ammonium (B1175870) hydroxide, which provides both the ammonia reactant and an aqueous system that facilitates the formation of the desired carbamate hemihydrate. google.com

Optimization of Synthesis Parameters for Research Scale

The optimization of synthesis parameters is crucial for maximizing yield and purity on a research scale. Key variables in the synthesis of this compound include temperature, pressure, reaction time, and the choice of catalyst and reactants.

For the initial transesterification step, the reaction is typically conducted under reduced pressure and at elevated temperatures to drive the reaction forward by removing the volatile alcohol by-product. google.com Bayesian optimization is a modern computational strategy that can be used to rapidly identify suitable reaction conditions, including temperature, concentration, flow rate, and catalyst loading, minimizing the waste of time and materials. nih.govresearchgate.net While not specifically documented for this compound, such data-driven methodologies are applicable for optimizing similar syntheses. nih.gov

The table below summarizes various reported parameters for the synthesis of the mephenesin carbonate intermediate, illustrating the range of conditions explored. google.com

| Parameter | Value |

| Reactants | Mephenesin, Ethylene Carbonate |

| Catalyst | Sodium Bicarbonate, Sodium Methylate, 50% Sodium Hydroxide |

| Temperature | ~85°C to 150°C |

| Pressure | 3 mm Hg to 5 mm Hg |

| Reaction Time | 90 minutes to 4 hours |

| Data derived from examples in patent US2813104A. google.com |

For the subsequent aminolysis step, vigorous agitation at room temperature (25-35°C) for several hours is effective. google.com Optimization here involves controlling temperature and reaction time to ensure complete conversion without promoting side reactions.

Design and Synthesis of this compound Analogues and Prodrugs

The chemical scaffold of this compound serves as a template for the design and synthesis of analogues and prodrugs to explore and modify its biological activity profile for research applications.

Structure-Activity Relationship (SAR) Studies in Carbamate Derivatives

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For carbamate-containing molecules, SAR is a critical tool in medicinal chemistry. nih.gov Carbamates are recognized for their ability to act as synthetic neurohormones by interacting with enzymes like acetylcholinesterase, where their structural complementarity to the active site is key to their function. nih.gov

In a series of mephenesin analogues, the nature of a simple molecular skeleton was found to be crucial for activity. nih.gov Specifically, compounds featuring a negatively polarized group located in the same plane and approximately 4.5 Å from an aromatic nucleus showed an increased effect threshold, while a positively polarized group at the same position reduced it. nih.gov This suggests that the spatial arrangement and electronic properties of substituents are critical determinants of activity.

For carbamate derivatives in general, SAR studies have shown that properties like lipid solubility and stability against metabolic detoxification are essential for efficacy. nih.gov The design of novel analogues often involves modifying substituents on the aromatic ring or the carbamate nitrogen to fine-tune these properties. mdpi.comresearchgate.net For instance, the introduction of different alkyl or aryl groups can alter lipophilicity and steric hindrance, affecting how the molecule interacts with its biological target. mdpi.com

Enzymatic Synthesis of Amphipathic Prodrugs for Research Applications

The development of prodrugs is a strategy used to improve the physicochemical properties of a parent drug. nih.gov Carbamate groups are often used as linkers in prodrug design because they can be enzymatically cleaved in the body to release the active compound. nih.govresearchgate.net Carbamate prodrugs are generally more stable than ester prodrugs but are still susceptible to hydrolysis by esterases. mdpi.com

For a phenolic compound, a series of carbamate prodrugs were synthesized and evaluated, showing that di-substituted carbamates led to higher plasma concentrations of the parent drug compared to mono-substituted ones. nih.gov An ethylcarbamoyl derivative was identified as having the best prodrug properties in that series, demonstrating significantly improved bioavailability. nih.gov This approach could be applied to mephenesin by targeting its hydroxyl groups for carbamoylation to create prodrugs with altered solubility and release characteristics for research studies.

Enzymes such as carboxylesterases and cytochrome P450 are often involved in the activation of carbamate prodrugs. mdpi.com While the direct enzymatic synthesis of such prodrugs is less common than chemical synthesis, enzymes are central to their mechanism of action in a research context, making the design of enzyme-cleavable linkers a key focus. nih.govmdpi.com

Exploration of Novel Carbamate Linkers and Bioisosteres

Research into new therapeutic agents involves the exploration of novel linkers and bioisosteres to improve drug properties. The carbamate moiety itself is a versatile linker. ukzn.ac.za However, variations are explored to modulate stability, solubility, and targeting.

One common bioisostere for the carbamate group is a urea (B33335) linkage. nih.gov In one study, a urea prodrug was found to be a more suitable candidate for a specific therapeutic approach than its corresponding carbamate prodrug, highlighting the functional differences that can arise from such a substitution. nih.gov

The synthesis of various carbamates can be achieved through methods like the three-component coupling of amines, carbon dioxide, and halides, offering a mild and efficient route to diverse structures. organic-chemistry.org Other advanced methods utilize carbamoylimidazolium salts as effective carbamoylating reagents for a wide range of nucleophiles, including amines and alcohols, to produce ureas and carbamates, respectively. organic-chemistry.org The exploration of different N-substituents on the carbamate group or the use of different linker chemistries, such as those seen in benzothiazine derivatives, allows for the creation of a wide array of analogues for pharmacological screening. mdpi.com

Preclinical Pharmacological Investigations of Mephenesin Carbamate

Molecular and Cellular Mechanisms of Action

The muscle relaxant effects of mephenesin (B1676209) and its derivatives are attributed to their ability to modulate neuronal excitability within the central nervous system. This is achieved through interactions with various neurotransmitter systems and ion channels, which collectively dampen excessive neuronal activity.

At the biochemical level, mephenesin is thought to potentiate the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. patsnap.com By enhancing GABAergic transmission, mephenesin increases the inhibitory signals to motor neurons, which results in a decrease in muscle tone and the alleviation of spasms. patsnap.com This modulation of GABAergic signaling is a crucial mechanism for reducing neuronal excitability throughout the nervous system. patsnap.comnih.gov Additionally, mephenesin's action may involve reducing the release of excitatory neurotransmitters, such as glutamate (B1630785), further contributing to the suppression of the excessive neuronal activity that underlies muscle spasticity. patsnap.com

The precise mechanism of action for mephenesin is not fully elucidated, but observations indicate that it can block both inward sodium and inward calcium neuronal currents. drugbank.comnih.gov The blockade of voltage-gated sodium channels is a key mechanism for many centrally acting drugs, as it reduces the ability of neurons to fire at high frequencies. nih.gov By inhibiting these ion channels, mephenesin carbamate (B1207046) likely reduces neuronal excitability, leading to a decrease in the frequency of action potentials transmitted to muscle fibers, which ultimately produces a reduction in spasticity. drugbank.com While direct, detailed studies on mephenesin carbamate's effects on specific potassium channel subtypes are not extensively documented in the provided results, the general depression of neuronal firing suggests a broad stabilizing effect on the neuronal membrane.

A primary and well-documented action of mephenesin is its selective depression of polysynaptic reflexes within the spinal cord. nih.govpatsnap.com Polysynaptic reflexes involve one or more interneurons connecting sensory and motor neurons and are crucial for coordinating complex motor responses. lancaster.ac.uk In contrast, monosynaptic reflexes, such as the knee-jerk reflex, involve a direct connection between a sensory and a motor neuron. lancaster.ac.uk

Preclinical studies in animal models have consistently demonstrated that mephenesin significantly inhibits polysynaptic reflexes while having a minimal effect on monosynaptic reflexes at similar dose levels. nih.govnih.govnih.gov For instance, in unanesthetized spinal cats, mephenesin produced a dose-dependent reduction in polysynaptic reflexes. nih.gov Similarly, studies in spinal rats showed that while both mono- and polysynaptic reflexes were inhibited, the polysynaptic pathway was more susceptible to depression by chlorphenesin (B1668841) carbamate, a related compound. nih.gov This selective action on the more complex polysynaptic pathways is believed to be central to its muscle relaxant effect, as it dampens hyperexcitable spinal reflexes without abolishing basic muscle stretch responses. patsnap.com

Mephenesin and its carbamate derivatives influence neuronal excitability primarily by stabilizing the neuronal membrane. nih.gov This effect is demonstrated by a reduction in the firing rate of motoneurons following administration of the drug. nih.gov Studies on the isolated bullfrog spinal cord have shown that the related compound, chlorphenesin carbamate, induces hyperpolarization in both primary afferent terminals and motoneurons, an effect observed even in conditions preventing synaptic transmission, suggesting a direct action on the neuron itself. nih.gov While mephenesin reduces both the depolarization and the firing of motoneurons induced by excitatory amino acids, chlorphenesin carbamate was found to abolish motoneuron firing without altering the depolarization. nih.gov This suggests that these compounds inhibit the firing of motoneurons, which may contribute to their muscle-relaxing properties. nih.gov

Pharmacodynamics in Isolated Tissue and In Vitro Systems

Investigations using isolated spinal cord preparations have provided direct evidence of this compound's effects on spinal neural circuits, independent of influences from higher brain centers.

Studies recording electrical activity from the roots of the spinal cord have clarified the actions of mephenesin. Ventral root potentials are indicative of the output from motoneurons, while dorsal root potentials reflect activity in sensory nerve terminals.

Mephenesin has been shown to reduce the polysynaptic component of ventral root potentials significantly. nih.gov In comparative studies, both mephenesin and methocarbamol (B1676395) reduced the area of the monosynaptic component of the ventral root potential to a similar extent. nih.gov Furthermore, mephenesin causes a significant, dose-dependent reduction in the dorsal root reflex. nih.gov However, its effect on the dorsal root potential itself is described as a slight decrease. nih.gov This profound depression of the dorsal root reflex, in contrast to the minor effect on the dorsal root potential, may suggest an inhibition of the mechanisms that generate spikes. nih.gov Both mephenesin and its analogue, chlorphenesin carbamate, have been shown to depress dorsal and ventral root potentials that are evoked by tetanic stimulation. nih.gov

Data Tables

Table 1: Comparative Effects of Mephenesin and Related Compounds on Spinal Reflexes and Potentials

| Compound | Monosynaptic Reflex (MSR) | Polysynaptic Reflex (PSR) | Dorsal Root Potential (DRP) | Dorsal Root Reflex (DRR) | Reference |

| Mephenesin | Minimally affected / Reduced | Significantly reduced (dose-dependent) | Slightly decreased | Significantly reduced | nih.govnih.govnih.gov |

| Chlorphenesin Carbamate (CPC) | Inhibited | Inhibited (more susceptible than MSR) | No effect on evoked DRP; causes hyperpolarization | Depressed | nih.govnih.gov |

| Methocarbamol | Reduced | Reduced | Not specified | Not specified | nih.gov |

Table 2: Effects of Mephenesin and Chlorphenesin Carbamate (CPC) on Neuronal Properties

| Compound | Motoneuron Excitability / Firing | Primary Afferent Terminal Excitability | Membrane Potential | Reference |

| Mephenesin | Reduced | Inhibited | Reduces depolarization | nih.govnih.gov |

| Chlorphenesin Carbamate (CPC) | Reduced (abolished firing) | Unchanged | Causes hyperpolarization | nih.govnih.gov |

Impact on Muscle Spindle Afferent Discharges

Direct research delineating the specific effects of this compound on muscle spindle afferent discharges is limited. However, studies on chemically related compounds provide significant insight. Investigations into chlorphenesin carbamate, a closely related analogue, have been conducted on spinal neurons in rats. nih.gov In these studies, chlorphenesin carbamate was found to inhibit both monosynaptic and polysynaptic reflexes. nih.gov

These experiments suggest that the compound reduces the excitability of motoneurons by stabilizing the neuronal membrane. nih.gov Notably, while the parent compound mephenesin was found to inhibit the excitability of the primary afferent terminal, chlorphenesin carbamate did not produce this effect. nih.gov This suggests a potential difference in the precise spinal activity between the parent compound and its carbamate ester analogue. nih.gov The muscle relaxant effect of chlorphenesin carbamate is believed to stem, at least in part, from these inhibitory actions on spinal activities. nih.gov

Receptor Binding and Ligand-Interaction Studies

Specific receptor binding and ligand-interaction studies for this compound are not extensively documented in publicly available literature. drugbank.com The precise mechanism of action has not been fully elucidated. drugbank.com However, understanding can be extrapolated from research into its parent compound, mephenesin, and related carbamates. Mephenesin is thought to exert its effects by depressing the central nervous system, specifically by interfering with nerve impulse transmission within the spinal cord and brain. patsnap.com

The proposed mechanisms for mephenesin include the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which would lead to reduced neuronal excitability and a decrease in muscle tone. patsnap.com Some evidence also suggests mephenesin may act as an antagonist at the NMDA receptor. wikipedia.org For the related compound chlorphenesin carbamate, it is also believed to enhance the action of GABA. patsnap.com Given that this compound is a derivative of mephenesin, it is plausible that it shares a similar, though not identical, mechanism of action centered on the modulation of inhibitory pathways in the central nervous system.

Preclinical Pharmacokinetic and Biotransformation Research

Absorption and Distribution Studies in Animal Models

While specific absorption and distribution studies for this compound are scarce, research on analogous compounds provides a likely model. A study using radiolabeled chlorphenesin carbamate in rats demonstrated that the compound was absorbed from the gastrointestinal tract. Following absorption, radioactivity was distributed in almost all tissues, with the highest concentrations found in the liver, brain, and spinal cord. This distribution pattern is consistent with its function as a centrally acting muscle relaxant. Human studies comparing this compound to its parent compound confirm that the carbamate form leads to significantly higher and more persistent plasma levels, indicating efficient absorption. documentsdelivered.com

Metabolic Pathways and Metabolite Identification (e.g., Hydrolysis, Oxidation, Reduction, Conjugation)

The metabolism of this compound itself is not fully detailed, but it is expected to undergo hydrolysis as a primary step to yield mephenesin and carbamic acid. documentsdelivered.com The resulting mephenesin is then subject to further biotransformation. The metabolism of the related compound, chlorphenesin carbamate, has been studied more extensively. In rats, the major metabolite of chlorphenesin carbamate is its ether glucuronide (49% of the dose). Other identified metabolites include p-chlorophenoxylactic acid (5%), p-chlorophenoxyacetic acid (17%), and a sulfate (B86663) conjugate of p-chlorophenol (9%). This suggests that the metabolic pathway for this compound likely involves hydrolysis of the carbamate ester followed by conjugation, particularly glucuronidation, of the parent alcohol, mephenesin. drugbank.com The majority of chlorphenesin carbamate metabolites are excreted in the urine.

Comparative Pharmacokinetics of this compound and Related Compounds

Comparative studies have been crucial in understanding the pharmacokinetic advantages of this compound over its parent compound, mephenesin. A 1959 study in human subjects who ingested equimolar amounts of mephenesin, this compound, and methocarbamol provided key insights. epa.gov The results showed that this compound consistently produced higher peak plasma values than mephenesin. epa.gov Methocarbamol, another related muscle relaxant, achieved significantly higher plasma levels than both mephenesin and its carbamate form. epa.gov

Another study from 1957 also concluded that this compound administration resulted in "significantly higher and more persistent plasma levels" compared to mephenesin. documentsdelivered.comnih.gov Interestingly, this study noted that no free mephenesin was detected in the plasma of subjects who received this compound, suggesting that if hydrolysis occurs, it does not lead to significant systemic levels of the parent compound. documentsdelivered.com This improved bioavailability is a key characteristic of the carbamate derivative. documentsdelivered.comepa.gov

| Compound | Relative Peak Plasma Level | Persistence of Plasma Level | Source |

|---|---|---|---|

| Mephenesin | Base Level | Low / Short | documentsdelivered.comepa.gov |

| This compound | Higher than Mephenesin | More Persistent than Mephenesin | documentsdelivered.comepa.gov |

| Methocarbamol | Significantly Higher than Mephenesin & this compound | Not specified in abstract | epa.gov |

Role of Efflux and Uptake Transporters in Disposition

There is currently no specific information available in the reviewed scientific literature regarding the role of efflux transporters (such as P-glycoprotein) or uptake transporters (such as Organic Anion-Transporting Polypeptides or OATPs) in the disposition of this compound. While these transporters are known to be critical in the disposition of many drugs by controlling their movement into and out of cells in the intestine, liver, kidney, and brain, their specific interaction with this compound has not been documented. nih.gov

In Vitro Permeability Assays (e.g., Caco-2, MDCK Models)

In vitro permeability assays are crucial tools in preclinical drug development to predict the intestinal absorption of orally administered compounds. These assays typically utilize cultured cell monolayers that mimic the intestinal epithelium. The most common models are Caco-2 and Madin-Darby Canine Kidney (MDCK) cells. nih.govnih.govnih.govmdpi.comnih.gov

Caco-2 cells, derived from human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes with tight junctions and express various transporters, making them a valuable model for predicting human drug absorption. nih.govnih.gov The apparent permeability coefficient (Papp) is determined by measuring the rate of drug transport across the cell monolayer, typically from the apical (lumen) to the basolateral (blood) side. nih.gov

MDCK cells, originating from canine kidney epithelial cells, are another popular model. nih.gov They form a tight monolayer more rapidly than Caco-2 cells and can be genetically engineered to express specific human transporters, which is useful for studying the role of individual transporters in drug efflux and uptake. nih.gov

Despite a thorough search of scientific literature and databases, no publically available data from in vitro permeability assays such as Caco-2 or MDCK models for this compound were found. Therefore, a data table of its permeability characteristics cannot be provided.

Substrate and Inhibitor Potential Studies for ABC and SLC Transporters

ATP-binding cassette (ABC) and Solute Carrier (SLC) transporters are two major superfamilies of membrane proteins that play a critical role in drug absorption, distribution, metabolism, and excretion (ADME). drugbank.comnih.gov Investigating a compound's potential to be a substrate or inhibitor of these transporters is a key component of preclinical pharmacological profiling.

The ABC transporter superfamily includes well-known efflux transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump substrates out of cells, thereby limiting the oral bioavailability and tissue penetration of drugs. nih.govtg.org.au Studies to assess if a compound is a substrate or inhibitor of these transporters are often conducted using cell lines overexpressing the specific transporter or membrane vesicles. nih.govuq.edu.au An efflux ratio greater than 2 in bidirectional transport assays (basolateral-to-apical vs. apical-to-basolateral permeability) is often indicative of active efflux. nih.gov

The SLC transporter superfamily primarily mediates the uptake of a wide range of solutes, including nutrients and drugs, into cells. drugbank.com Understanding a compound's interaction with SLC transporters is important for predicting its uptake in various tissues and potential for drug-drug interactions.

There is currently no publicly available information or research findings regarding the substrate or inhibitor potential of this compound for either ABC or SLC transporters. Consequently, no data tables on its interaction with these transporters can be presented.

Advanced Research Methodologies and Analytical Techniques for Mephenesin Carbamate

Advanced Chromatographic and Spectrometric Methods for Quantification and Metabolite Profiling

The accurate quantification of mephenesin (B1676209) carbamate (B1207046) in various matrices and the identification of its metabolic products are essential for pharmacokinetic and pharmacodynamic studies. Chromatographic and spectrometric techniques, particularly hyphenated methods, are indispensable tools for these analyses.

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely employed for the sensitive and specific detection and quantification of mephenesin carbamate in biological samples, such as plasma or urine. These techniques are vital for pharmacokinetic studies, allowing researchers to determine drug absorption, distribution, metabolism, and excretion (ADME) profiles ( hres.ca, hres.ca). Studies comparing the plasma levels of this compound with related compounds like mephenesin and methocarbamol (B1676395) rely on such advanced analytical methods ( hres.ca, hres.ca). Furthermore, LC-MS is a powerful tool for metabolite profiling, enabling the identification and quantification of biotransformation products of this compound, which is critical for understanding its metabolic fate and potential drug-drug interactions ( researchgate.net). While specific metabolite identification studies for this compound are not extensively detailed in the provided literature, the general application of LC-MS in drug analysis is well-established for these purposes. Analytical methods may also involve derivatization steps, such as the conversion to oxazolone (B7731731) using reagents like CrO3 and acetic acid, which can enhance detectability or chromatographic separation ( rfppl.co.in).

For any analytical method to be considered reliable in research settings, it must undergo rigorous validation. For this compound, analytical methods are validated to ensure specificity, linearity, accuracy, precision, and sensitivity. Key validation parameters, as applied to chromatographic techniques like High-Performance Liquid Chromatography (HPLC), include:

Selectivity: The method's ability to accurately measure this compound in the presence of other components in the sample matrix, such as endogenous substances or impurities ( researchgate.net, sciencerepository.org).

Linearity: The establishment of a linear relationship between the analyte concentration and the instrument's response, typically assessed by analyzing a series of calibrators and performing linear regression analysis ( sciencerepository.org).

Extraction Efficiency: The recovery rate of this compound from the biological matrix during sample preparation ( sciencerepository.org).

Imprecision: The degree of agreement among individual test results when the same sample is analyzed repeatedly, often expressed as a coefficient of variation (CV%), which should typically be below 10-15% ( sciencerepository.org).

Inaccuracy (Bias): The systematic deviation of the measured value from the true value, usually expressed as a percentage, which should ideally be within ±15% of the nominal concentration ( sciencerepository.org).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively, with acceptable accuracy and precision ( sciencerepository.org).

Stability: Assessment of the analyte's stability in the sample matrix under various storage conditions, including freeze-thaw cycles and long-term storage, to ensure sample integrity ( sciencerepository.org).

Carry-over: Evaluation of any residual analyte from a previous injection that might interfere with subsequent analyses, with acceptable carry-over typically being very low (<0.1-0.5%) ( sciencerepository.org).

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability in routine use ( researchgate.net).

The availability of characterized impurity standards and reference standards is also critical for method development and validation, ensuring the accurate identification and quantification of both the parent compound and its related substances ( lgcstandards.com, lgcstandards.com, klivon.com).

Electrophysiological Techniques in Studying Neural Effects

Electrophysiological techniques are fundamental for understanding how this compound interacts with the nervous system at a cellular and circuit level. These methods allow for the direct measurement of electrical activity in neurons and neural circuits.

Intracellular and extracellular recording techniques are employed to study the impact of this compound on neuronal excitability and synaptic transmission. This compound, acting as a central nervous system depressant, is understood to modulate neuronal activity, potentially by influencing the excitability of interneurons and polysynaptic reflex pathways ( archive.org, mit.edu, archive.org). Extracellular recordings can monitor the activity of neuronal populations or single neurons in response to this compound, revealing changes in firing rates or patterns. Intracellular recordings provide more detailed information about membrane potential, synaptic potentials (excitatory postsynaptic potentials - EPSPs, and inhibitory postsynaptic potentials - IPSPs), and action potential generation. Studies on related compounds, like mephenesin, have indicated effects on polysynaptic reflexes, which are typically investigated using these recording methods ( archive.org, dntb.gov.ua). Furthermore, research suggesting that mephenesin may inhibit NMDA receptor activity and act as an antagonist of excitatory amino acids points to the utility of electrophysiological recordings in probing these specific neuronal mechanisms ( mit.edu).

Patch-clamp electrophysiology is a powerful technique used to study the function of individual ion channels, which are critical determinants of neuronal excitability. While specific studies detailing the use of patch-clamp for this compound were not explicitly found in the provided search results, this technique would be instrumental in elucidating its precise molecular targets. Neuronal excitability is regulated by various ion channels, including voltage-gated sodium, potassium, and calcium channels ( ghi.ac.ug). This compound, as a centrally acting agent, could modulate the activity of these channels, affecting neuronal firing patterns and synaptic transmission. By applying the patch-clamp technique in whole-cell or single-channel recording configurations, researchers can characterize how this compound alters ion channel conductance, activation, inactivation, and desensitization. This would provide direct evidence for its mechanism of action at the level of ion channel modulation, a common approach for understanding the effects of muscle relaxants and CNS depressants.

In Vivo Preclinical Models for Pharmacological Evaluation

The pharmacological evaluation of this compound extensively utilizes in vivo preclinical models, primarily in animal subjects, to assess its therapeutic potential and understand its effects on the central nervous system and skeletal muscle function.

Anticonvulsant Activity: Preclinical models have demonstrated the anticonvulsant properties of this compound. Studies have shown its ability to protect animals against seizures induced by various stimuli, such as maximal electroshock or pentylenetetrazol ( archive.org, drugs.com, zoetisus.com). These models are standard for screening antiepileptic and anticonvulsant drug candidates.

Muscle Relaxant Activity: The muscle relaxant effects of this compound are evaluated using models that assess its impact on motor function and reflexes. Studies have shown that it depresses polysynaptic reflexes while having a lesser effect on monosynaptic reflexes, a characteristic action of many centrally acting muscle relaxants ( archive.org, drugs.com, zoetisus.com, dntb.gov.ua). Its efficacy in blocking strychnine-induced convulsions, which are characterized by severe muscle spasms, also highlights its muscle relaxant and anticonvulsant properties in vivo ( drugs.com, zoetisus.com).

Neuropharmacological Studies: Preclinical models are also used to investigate the broader neuropharmacological actions of this compound. This includes assessing its effects on neuronal excitability and its interaction with neurotransmitter systems, such as its potential to inhibit NMDA receptor activity and antagonize excitatory amino acids, as suggested by studies on related compounds like mephenesin ( mit.edu). Animal studies have also reported observations of ataxia and muscle weakness, indicative of central nervous system depression at higher doses, and have compared its duration of action and potency to mephenesin and methocarbamol ( archive.org, drugs.com, zoetisus.com).

These in vivo models provide crucial data on the efficacy and safety profile of this compound, guiding further research and potential therapeutic applications.

Compound List:

this compound

Mephenesin

Methocarbamol

Guaifenesin

Guaifenesin carbamate

Carisoprodol

Meprobamate

Chlorzoxazone

Zoxazolamine

Animal Models for Investigating Centrally Mediated Effects (e.g., Reflex Modulation)

Research into the muscle relaxant properties of this compound and related compounds extensively utilizes animal models to probe their effects on the central nervous system, particularly spinal cord circuitry. Studies often employ rodent models, such as rats and mice, as well as amphibians like frogs, to examine the modulation of various reflexes. These methodologies aim to dissect how these agents interfere with neural transmission pathways responsible for muscle tone and coordination.

A common approach involves the use of isolated spinal cord preparations or intact animals to record reflex responses. For instance, studies have assessed the impact of mephenesin and its analogue, chlorphenesin carbamate (CPC), on monosynaptic reflexes (MSR) and polysynaptic reflexes (PSR) semanticscholar.orgnih.govnih.gov. Mephenesin and CPC have been observed to depress polysynaptic pathways, which are more complex and involve multiple interneurons, to a greater extent than monosynaptic pathways, which involve a direct connection semanticscholar.orgnih.govjst.go.jp. Specifically, CPC has been shown to inhibit both MSR and PSR, with PSR being more susceptible to its depressive effects nih.gov. Mephenesin also demonstrates inhibitory effects on these reflexes, although its actions are often noted to be of shorter duration nih.gov.

Further investigations have examined the effects on dorsal root potentials (DRP) and dorsal root reflexes (DRR). Mephenesin has been reported to reduce the dorsal root-dorsal root reflex, while CPC typically shows no significant effect on the dorsal root potential nih.gov. The profound depressant effects of mephenesin on the dorsal root reflex, in contrast to its minimal impact on the dorsal root potential, suggest specific mechanisms of action on spinal pathways nih.gov. Additionally, in animal models, mephenesin-like agents have been shown to abolish the effects of contralateral sciatic nerve stimulation while leaving the patellar reflex, a measure of monosynaptic activity, intact scispace.com.

Table 1: Comparative Effects of Mephenesin and Chlorphenesin Carbamate on Spinal Reflexes

| Agent | Monosynaptic Reflex (MSR) | Polysynaptic Reflex (PSR) | Dorsal Root Reflex (DRR) | Dorsal Root Potential (DRP) | Key Observations |

| Mephenesin | Inhibited (short duration) | Inhibited (more susceptible) | Depressed (profoundly) | Minimally affected | Inhibits primary afferent terminal excitability. Abolishes contralateral sciatic nerve stimulation effects, leaves patellar intact. Depresses internuncial neurons in polysynaptic reflex arcs. |

| Chlorphenesin carbamate (CPC) | Inhibited | Inhibited (more susceptible) | No effect | No effect | Causes hyperpolarization and depression of primary afferent terminals (PAT) and motoneurons (MN). Abolishes motoneuron firing induced by excitatory amino acids. Stabilizes neuronal membrane. |

Behavioral Phenotyping in Animal Models

Behavioral phenotyping is crucial for assessing the broader functional impact of this compound on the central nervous system and motor control. This involves observing and quantifying changes in animal behavior following administration of the compound. Rodents, including mice and rats, are frequently utilized due to their accessibility and established behavioral testing paradigms.

Table 2: Observed Behavioral and Reflex Inhibition Effects in Animal Models

| Animal Model | Agent | Observed Effect | Reference |

| Mouse | Mephenesin | Decreased grip strength, inhibited cornea and pinna-reflexes | jst.go.jp |

| Mouse | Chlorphenesin carbamate (CPC) | Inhibited cornea and pinna-reflexes | jst.go.jp |

| Rat | Mephenesin | Somnolence, general depressed activity | chemsrc.com |

| Rat | Chlorphenesin carbamate (CPC) | Inhibited monosynaptic and polysynaptic reflexes (PSR more susceptible) | nih.gov |

| Frog | Chlorphenesin carbamate (CPC) | Caused hyperpolarization and depressed spontaneous activities in PAT and MN | semanticscholar.org |

Neuropharmacological Assessment in Rodents and Other Species

Neuropharmacological assessments are employed to elucidate the underlying mechanisms of action of this compound at the cellular and molecular levels. These studies often involve electrophysiological recordings and biochemical analyses in various species, primarily rodents and amphibians.

A key finding is that mephenesin and related carbamates are believed to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic transmission leads to increased inhibitory effects on motor neurons patsnap.comdovepress.com. Furthermore, these compounds have been shown to reduce the release of excitatory neurotransmitters, such as glutamate (B1630785), thereby contributing to the dampening of excessive neuronal activity semanticscholar.orgpatsnap.com.

Electrophysiological studies have provided direct evidence of these actions. For instance, chlorphenesin carbamate (CPC) has been observed to induce hyperpolarization and depress spontaneous activities in both primary afferent terminals (PAT) and motoneurons (MN) in frog spinal cords, suggesting direct actions on these neuronal populations semanticscholar.org. Both CPC and mephenesin have been found to inhibit the firing of motoneurons, likely by stabilizing the neuronal membrane nih.gov. While mephenesin inhibits the excitability of primary afferent terminals, CPC does not appear to have this specific effect nih.gov. In experiments with rats, mephenesin and CPC were shown to inhibit the monosynaptic reflex component as well as the polysynaptic component, with CPC more potently affecting the latter nih.gov. Moreover, CPC's ability to abolish motoneuron firing induced by excitatory amino acids, while mephenesin reduces both depolarization and firing, highlights subtle differences in their neuropharmacological profiles semanticscholar.org.

Table 3: Neuropharmacological Actions on Neuronal Components and Systems

| Agent | Target Component/System | Observed Effect | Reference |

| Mephenesin | GABAergic transmission | Enhanced | patsnap.comdovepress.com |

| Mephenesin | Excitatory neurotransmitters (e.g., Glutamate) | Reduced release | semanticscholar.orgpatsnap.com |

| Mephenesin | Motoneuron firing | Inhibited (by stabilizing neuronal membrane) | nih.gov |

| Mephenesin | Primary Afferent Terminal (PAT) excitability | Inhibited | nih.gov |

| Chlorphenesin carbamate (CPC) | GABAergic transmission | Potentiated (implied by enhancing inhibitory effect on motor neurons) | patsnap.comdovepress.com |

| Chlorphenesin carbamate (CPC) | Excitatory amino acid-induced firing | Abolished motoneuron firing (e.g., from L-aspartic acid, L-glutamic acid) | semanticscholar.org |

| Chlorphenesin carbamate (CPC) | Motoneuron firing | Inhibited (by stabilizing neuronal membrane) | nih.gov |

| Chlorphenesin carbamate (CPC) | Primary Afferent Terminal (PAT) excitability | Unchanged | nih.gov |

| Chlorphenesin carbamate (CPC) | PAT and Motoneurons (MN) | Caused hyperpolarization and depressed spontaneous activities | semanticscholar.org |

Theoretical Implications and Future Research Directions

Comparative Analysis of Mephenesin (B1676209) Carbamate (B1207046) within the Carbamate Class

Mephenesin carbamate belongs to the carbamate class of compounds, a group characterized by the presence of a carbamate ester functional group. Within this class, several compounds have been developed as centrally acting skeletal muscle relaxants. A comparative analysis reveals key differences in structure, metabolism, and duration of action that position this compound uniquely among its peers.

The primary rationale for the development of this compound was to overcome the significant drawback of its parent compound, mephenesin: a very short duration of action. wikipedia.org Esterification of mephenesin to form the carbamate derivative was intended to block the rapid oxidation of the propanediol (B1597323) side chain, thereby creating a longer-acting and somewhat more potent compound. documentsdelivered.com Early pharmacological studies confirmed this, demonstrating that the carbamate esters of mephenesin and a related compound, guaiacol (B22219) glyceryl ether, have a significantly longer protective action against strychnine-induced convulsions in rats compared to their parent compounds. capes.gov.br The duration of protection was found to decrease in the order of methocarbamol (B1676395) (a carbamate of guaiacol glyceryl ether), this compound, mephenesin, and guaiacol glyceryl ether. capes.gov.br

When compared to methocarbamol, another widely used carbamate muscle relaxant, studies in humans have shown that methocarbamol results in significantly higher peak plasma levels than both mephenesin and this compound when administered in equimolar amounts. epa.govnih.gov However, this compound did produce higher peak plasma levels than mephenesin itself. epa.gov This suggests differences in absorption and/or first-pass metabolism among these related compounds. Unlike methocarbamol, which is a carbamate derivative of guaifenesin, this compound is not believed to be split to form free mephenesin in the body, as toloxy-lactic acid, the main metabolite of mephenesin, is not found in the urine after administration of the carbamate. documentsdelivered.com

Another relevant comparator is carisoprodol, a carbamate that is metabolized to meprobamate, a compound with known sedative and anxiolytic properties. who.intnih.govpatsnap.com This metabolic pathway contributes significantly to the therapeutic and abuse profile of carisoprodol. who.intwikipedia.org The pharmacology of this compound appears more directly linked to the intact molecule, retaining a similarity of action to its parent compound, mephenesin, as shown by their similar anticonvulsant spectra and effects on multisynaptic reflexes. documentsdelivered.com

Below is a comparative table of key carbamate muscle relaxants:

| Feature | This compound | Methocarbamol | Carisoprodol |

| Parent Compound | Mephenesin | Guaifenesin | Meprobamate (as a prodrug) |

| Primary Action | CNS depression, selective depression of multisynaptic reflexes. documentsdelivered.com | CNS depression, thought to be localized to the central nervous system. wikipedia.org | CNS depression through interruption of neuronal communication in the reticular formation and spinal cord. patsnap.com |

| Metabolism | Does not appear to be hydrolyzed to free mephenesin. documentsdelivered.com | Metabolized via ring hydroxylation and O-demethylation; does not form guaifenesin. wikipedia.org | Metabolized by CYP2C19 to the active metabolite meprobamate. who.intpatsnap.com |

| Key Advantage | Longer duration of action compared to mephenesin. documentsdelivered.comcapes.gov.br | Better absorption compared to mephenesin. wikipedia.org | Possesses anxiolytic and sedative properties due to its metabolite, meprobamate. nih.govpatsnap.com |

| Relative Plasma Levels | Higher peak plasma levels than mephenesin, but lower than methocarbamol. epa.gov | Achieves significantly higher peak plasma levels compared to mephenesin and this compound. epa.gov | Rapid onset of action within 30 minutes. patsnap.comwikipedia.org |

Elucidating Novel Research Pathways and Undiscovered Mechanisms

While the primary mechanism of mephenesin and its carbamate derivative is understood as central nervous system depression and inhibition of polysynaptic spinal cord pathways, the precise molecular targets remain an area for deeper investigation. documentsdelivered.compatsnap.com The parent compound, mephenesin, is thought to act by reducing neuronal excitability, potentially by blocking both inward sodium and calcium currents in neurons. drugbank.com It is also believed to enhance the inhibitory action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. patsnap.com Furthermore, some evidence suggests mephenesin may be an NMDA receptor antagonist. wikipedia.org These potential mechanisms, largely attributed to the parent compound, warrant specific investigation for this compound to determine if it acts as a prodrug or possesses its own unique pharmacological profile at these targets.

Future research could explore several novel pathways:

GABA Receptor Subtype Selectivity: The assertion that mephenesin potentiates GABAergic transmission is broad. patsnap.com Future research should aim to identify if this compound has selective activity for specific GABA-A receptor subunit compositions. Such selectivity could explain its muscle relaxant properties and differentiate it from benzodiazepines or barbiturates, which also act on GABA-A receptors. patsnap.comwikipedia.org

Interaction with Other Neurotransmitter Systems: The CNS depressant effects could involve modulation of excitatory neurotransmitters beyond NMDA antagonism. Investigating the impact of this compound on the release of glutamate (B1630785) could provide a more complete picture of its mechanism. patsnap.com

Non-canonical Carbamate Actions: Recent research on other carbamates has revealed unexpected pharmacological actions. For instance, certain carbamate insecticides have been shown to interact with mammalian melatonin (B1676174) receptors, suggesting they could disrupt circadian rhythms independently of their primary action on acetylcholinesterase. nih.gov This opens a speculative but intriguing pathway to investigate whether therapeutic carbamates like this compound could have unforeseen effects on other receptor systems, potentially influencing processes like sleep or metabolic function. nih.gov

Ion Channel Modulation: The observation that mephenesin may block sodium and calcium channels is a critical area for further study. drugbank.com Detailed electrophysiological studies using modern patch-clamp techniques on various neuronal populations could precisely characterize the effects of this compound on a wide array of ion channels, potentially uncovering a novel mechanism for its CNS depressant effects.

Challenges and Opportunities in this compound Research

Research into this compound faces several challenges, primarily stemming from the age of much of the foundational literature and the subsequent shift in focus to other agents. A significant portion of the comparative pharmacology was conducted in the mid-20th century, lacking the sophisticated molecular and analytical techniques available today. documentsdelivered.comcapes.gov.brepa.gov This presents a core challenge: many of the compound's properties are described functionally rather than mechanistically at a molecular level.

Challenges:

Limited Modern Data: There is a scarcity of recent, peer-reviewed studies focusing specifically on this compound. Its mechanism of action is often inferred from its parent compound, mephenesin, or generalized from the carbamate class. drugbank.com

Metabolic Obscurity: While early studies suggested this compound is not metabolized into mephenesin, the complete metabolic fate of the compound is not well-documented in modern literature. documentsdelivered.com Identifying its metabolites is crucial for a full understanding of its activity and for ruling out any potential contribution from active metabolites.

Abuse Potential Assessment: While methocarbamol is noted to have a lower abuse potential than other carbamates like meprobamate and carisoprodol, the specific profile for this compound is not well-defined by modern standards. wikipedia.org

Opportunities:

Pharmacological Re-evaluation: The lack of modern data is also a significant opportunity. Re-evaluating this compound with current technologies—such as high-throughput screening, transcriptomics, and advanced imaging—could uncover novel mechanisms and therapeutic potentials.

Target Deconvolution: Modern chemical biology approaches could be used to definitively identify the molecular targets of this compound, moving beyond the general description of "CNS depressant."

Development of Analogues: Understanding the structure-activity relationship of this compound could inspire the synthesis of new analogues with improved properties, such as greater potency, longer duration of action, or enhanced selectivity for specific neuronal pathways. The broader investigation into synthetic pathways for carbamates, driven by their wide applicability, could provide innovative methods for creating such analogues. mdpi.com

Development of Advanced Preclinical Models for Specific Research Questions

To overcome the limitations of past research and address specific, nuanced questions about this compound, the development and application of advanced preclinical models are essential. Traditional animal models, while valuable, may not fully recapitulate the complexity of the human central nervous system or allow for the detailed mechanistic studies now possible. mdpi.com

Advanced Models and Their Applications:

Organ-on-a-Chip (OOC) Systems: Microfluidic devices that culture human cells in a 3D microenvironment can create functional units of human organs. A "brain-on-a-chip" or "spinal-cord-on-a-chip" model, incorporating human-derived neurons (e.g., from induced pluripotent stem cells), could be used to study the effects of this compound on specific neuronal circuits. nih.gov These models would be invaluable for:

Precisely measuring the compound's effect on polysynaptic reflex analogues.

Investigating neurotoxicity in a human-relevant system.

Studying metabolism by using coupled gut-liver-on-a-chip models to better mimic in vivo drug processing. mdpi.com

High-Content Imaging of Neural Cultures: Using primary or stem-cell-derived neuronal cultures, high-content imaging can simultaneously assess multiple parameters of neuronal health and function (e.g., neurite outgrowth, synaptic density, calcium signaling). This approach could be used to screen for subtle effects of this compound and compare its cellular phenotype to other carbamates, providing a rich dataset for mechanistic differentiation.

Organotypic Slice Cultures: These cultures, derived from specific brain regions of neonatal rodents, preserve the 3D architecture and local synaptic circuitry. nih.gov They offer a model of intermediate complexity between dissociated cell cultures and in vivo studies. They could be used to investigate how this compound modulates network activity in regions like the spinal cord or brainstem, providing insights into its muscle relaxant and sedative effects.

These advanced models provide an opportunity to decrease uncertainty and better translate preclinical findings by using human-based systems to ask specific questions that were previously unanswerable. mdpi.comnih.gov

Q & A

Basic Question: What analytical methods are recommended for quantifying Mephenesin carbamate in biological matrices, and how do they address compound instability?

Methodological Answer:

Liquid chromatography (LC) coupled with UV or mass spectrometry is preferred due to the thermal instability of carbamates in gas chromatography (GC) inlets . For example, EPA Method 531 outlines LC conditions (C18 columns, acetonitrile/water mobile phase) but requires optimization to reduce analysis times from >20 minutes . Raman spectroscopy with B3LYP/6-31G(d,p) computational modeling can identify structural fingerprints (e.g., 874 cm⁻¹ for carbamate vibrational modes), aiding non-destructive detection in complex samples . Stability studies should include pH-controlled storage and inert atmospheres to minimize hydrolysis .

Basic Question: What protocols ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

Synthesis typically involves coupling reagents like EDCI/HOBt for carbamate bond formation, as seen in tert-butyl carbamate derivatives . For novel compounds, characterization requires NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and chromatographic purity ≥95% . Known intermediates (e.g., 3-chloro-2-methylphenyl precursors) should be cross-referenced with spectral libraries (NIST Chemistry WebBook) . Detailed synthetic steps must be documented in supplementary materials to meet journal reproducibility standards .

Basic Question: How are in vitro toxicity models designed to evaluate this compound’s neurotoxic or carcinogenic potential?

Methodological Answer:

Standardized assays include:

- Ames test (Salmonella mutagenicity) and Drosophila models for mutagenicity screening .

- Cell viability assays (IC₅₀ calculations) using neuronal cell lines (e.g., SH-SY5Y) with positive/negative controls .

- Dose-response meta-analysis to reconcile discrepancies, e.g., carcinogenicity in rats but not mice . Confounding variables (e.g., metabolic activation via S9 fractions) must be reported .

Advanced Question: How can contradictory carcinogenicity data (e.g., IARC vs. NTP classifications) be resolved in risk assessment?

Methodological Answer:

Discrepancies arise from species-specific metabolism and study design heterogeneity. A systematic review framework (e.g., COSMOS-E guidelines) should:

- Stratify data by species, exposure duration, and endpoints (e.g., tumor incidence vs. pre-neoplastic lesions) .

- Use probabilistic models to assess dose thresholds, leveraging in silico tools (e.g., EPA DSSTox for structural alerts) .

- Validate findings with in vivo pharmacokinetic studies measuring active metabolites .

Advanced Question: What structural modifications improve this compound’s metabolic stability while retaining efficacy?

Methodological Answer:

Phase II metabolism (e.g., glucuronidation at 3-OH) limits bioavailability. Strategies include:

- N-monoalkyl carbamate substitution (e.g., 3N-Me/3N-Et derivatives), which delay hepatic clearance while maintaining cytotoxicity .

- Isosteric replacement of labile groups (e.g., methylcarbamate → trifluoroethyl) to resist esterase hydrolysis .

- In vitro stability assays in plasma and liver microsomes, comparing half-life (t₁/₂) to parent compounds .

Advanced Question: How to integrate epidemiological and experimental data for exposure-risk modeling in pregnant populations?

Methodological Answer:

- Cohort design : Combine residential proximity data (1-km buffer for pesticide use) with biomonitoring (urinary metabolites) .

- Confounder adjustment : Use multivariate regression for variables like socioeconomic status, co-exposure to OPs .

- Translational validation : Compare epidemiological effect sizes (e.g., WISC score changes) with in vitro neurodevelopmental toxicity data .

Advanced Question: What experimental and computational approaches resolve thermal degradation artifacts in carbamate analysis?

Methodological Answer:

- LC-MS/MS optimization : Use low-temperature autosamplers and pre-column derivatization (e.g., dansyl chloride) to stabilize carbamates .

- DFT calculations : Model degradation pathways (e.g., CO₂ elimination) using Gaussian software with B3LYP functionals .

- Quality control : Spike recovery tests in matrices (soil/plasma) to validate method robustness against thermal and oxidative decay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.